

# Spectroscopic Characterization of Temgicoluril: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	Tetrahydro-1,3,4,6-tetramethylimidazo(4,5- d)imidazole-2,5(1H,3H)-dione
Cat. No.:	B158985

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## Introduction

Temgicoluril, also known as Mebicar, is a non-benzodiazepine anxiolytic and nootropic agent. Its chemical name is 1,3,4,6-tetramethylglycoluril, and it possesses a unique bicyclic structure derived from the condensation of N,N'-dimethylurea and glyoxal. Understanding the precise chemical structure and purity of Temgicoluril is paramount for its development and application in a pharmaceutical context. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Temgicoluril, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document details predicted and comparative spectroscopic data for Temgicoluril, alongside detailed experimental protocols. Due to the limited availability of public experimental spectra for Temgicoluril, data for the parent compound, glycoluril, is provided for comparative purposes.

## Chemical Structure and Properties

Property	Value
IUPAC Name	1,3,4,6-Tetramethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Molecular Formula	C <sub>8</sub> H <sub>14</sub> N <sub>4</sub> O <sub>2</sub>
Molecular Weight	198.22 g/mol
CAS Number	10095-06-4

## Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for Temgicoluril.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

Compound	Predicted			
	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Temgicoluril	~ 2.8-3.0	Singlet	6H	N-CH <sub>3</sub> (Positions 1, 6)
Temgicoluril	~ 2.7-2.9	Singlet	6H	N-CH <sub>3</sub> (Positions 3, 4)
Temgicoluril	~ 4.5-4.7	Singlet	2H	C-H (Bridgehead)
Glycoluril	5.34	Singlet	2H	C-H (Bridgehead)
Glycoluril	7.25	Singlet	4H	N-H

### <sup>13</sup>C NMR (Carbon NMR) Data

Compound	Predicted Chemical Shift ( $\delta$ ) ppm	Assignment
Temgicoluril	~ 158-160	C=O (Carbonyl)
Temgicoluril	~ 75-77	C-H (Bridgehead)
Temgicoluril	~ 28-30	N-CH <sub>3</sub> (Positions 1, 6)
Temgicoluril	~ 26-28	N-CH <sub>3</sub> (Positions 3, 4)
Glycoluril	159.2	C=O (Carbonyl)
Glycoluril	73.8	C-H (Bridgehead)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Compound	Predicted/Observed Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
Temgicoluril	~ 1700-1750 (strong)	C=O stretch (amide)
Temgicoluril	~ 2900-3000 (medium)	C-H stretch (aliphatic)
Temgicoluril	~ 1400-1500 (medium)	C-H bend (aliphatic)
Glycoluril	~ 3200-3400 (broad)	N-H stretch
Glycoluril	~ 1700 (strong)	C=O stretch (amide)

## Mass Spectrometry (MS)

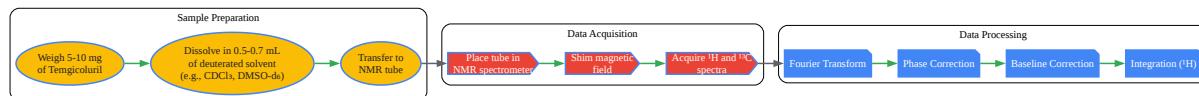
Mass spectrometry determines the mass-to-charge ratio of a molecule, providing information about its molecular weight and fragmentation pattern.

Compound	Predicted/Observed m/z	Ion Assignment
Temgicoluril	198.1168	[M] <sup>+</sup> (Molecular Ion)
Temgicoluril	141.0827	[M - C <sub>2</sub> H <sub>3</sub> N <sub>2</sub> O] <sup>+</sup>
Temgicoluril	84.0585	[M - C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> ] <sup>+</sup>
Glycoluril	142.0491	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like Temgicoluril.

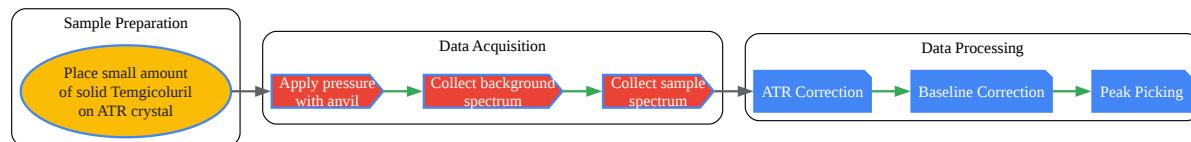
### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)



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Figure 1: Experimental workflow for NMR spectroscopy.

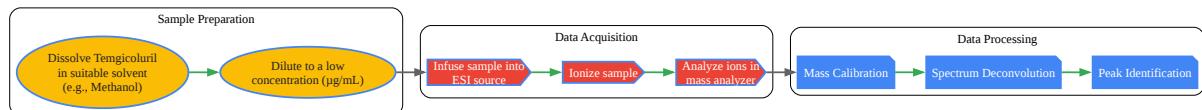
### Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

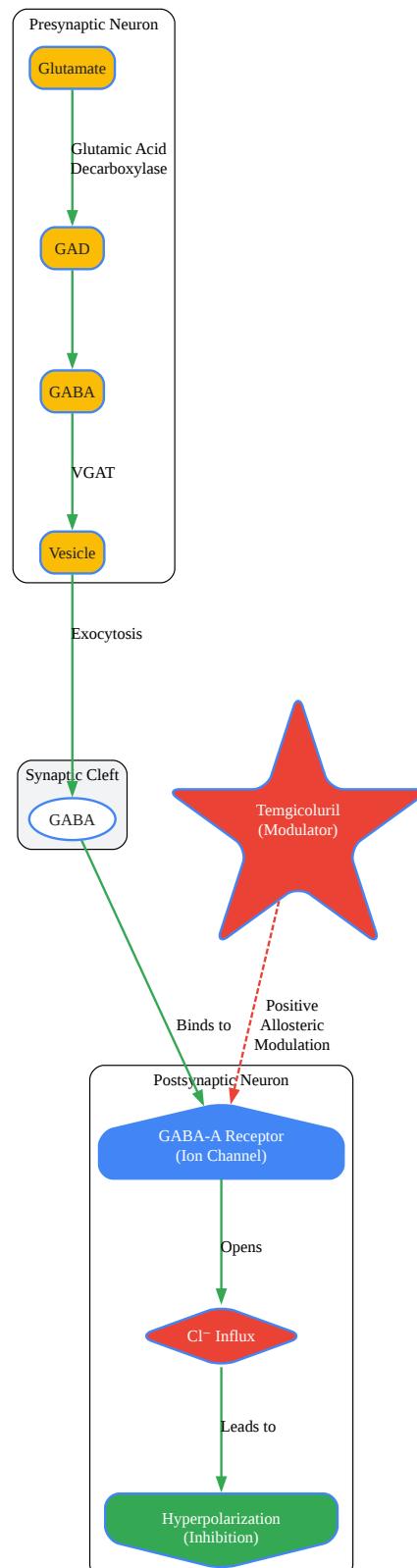


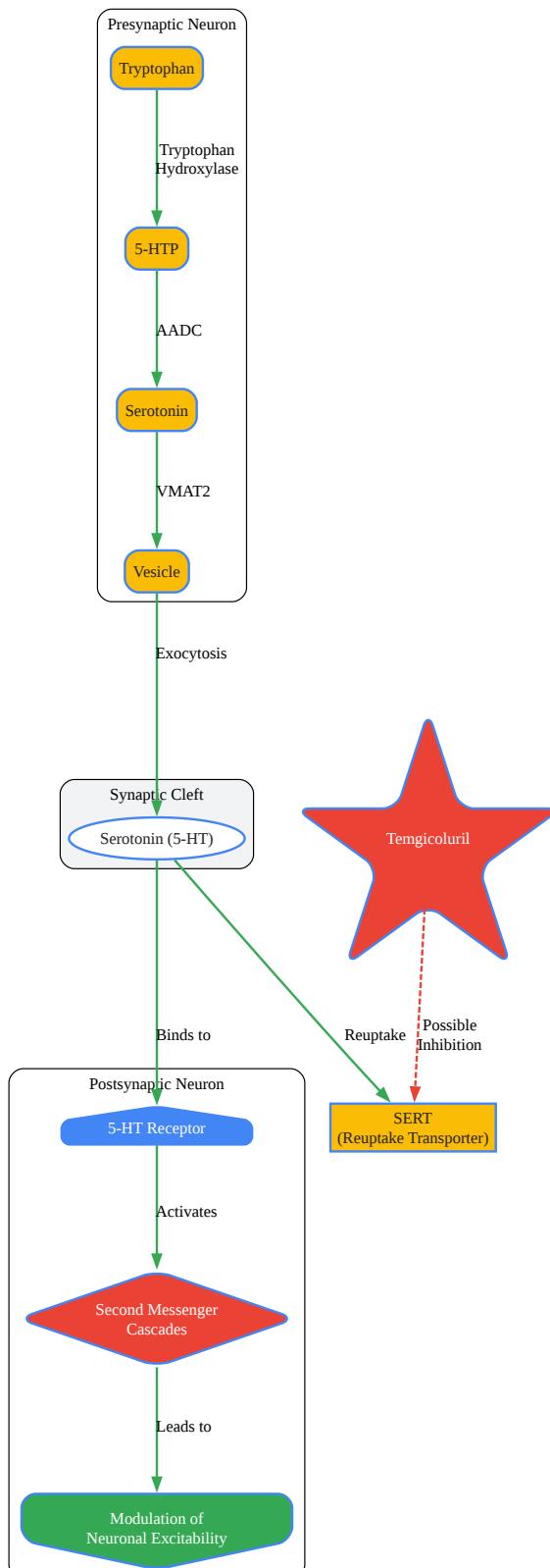
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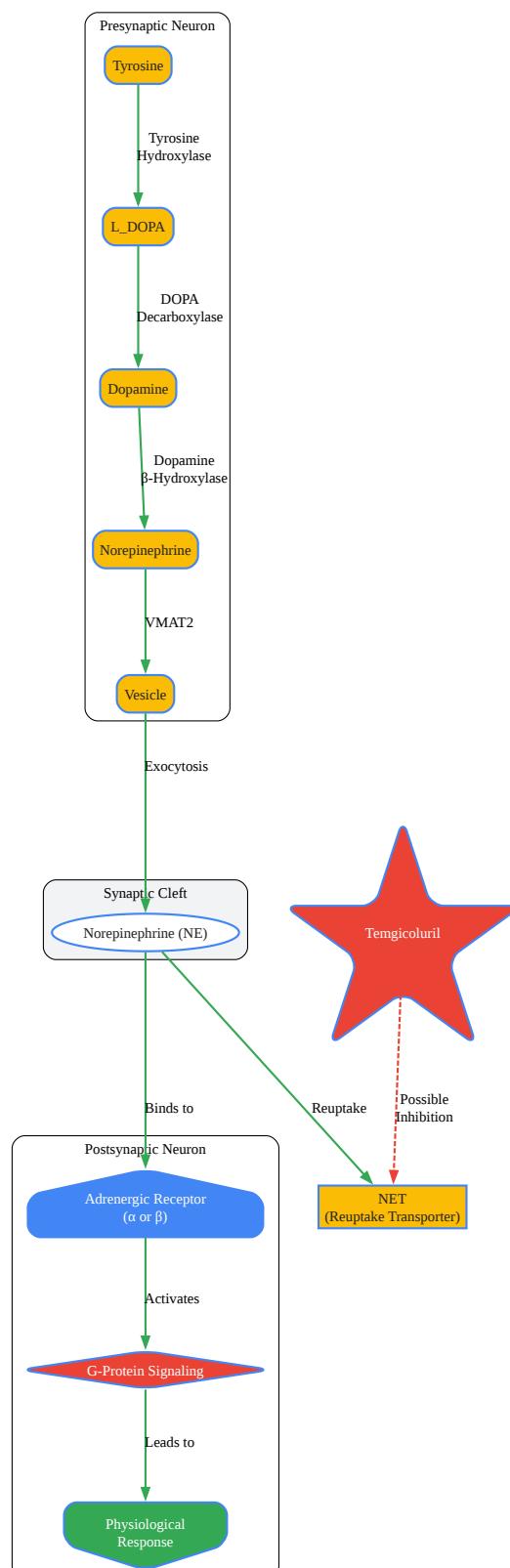
*Figure 2: Experimental workflow for ATR-IR spectroscopy.*

## Mass Spectrometry (Electrospray Ionization - ESI)









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